Physicochemical Profiling and Analytical Characterization of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine
Physicochemical Profiling and Analytical Characterization of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine
Prepared by: Senior Application Scientist Target Audience: Process Chemists, Analytical Scientists, and Regulatory Affairs Professionals
Executive Summary
In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing, the control of process-related impurities is paramount for ensuring drug safety and efficacy. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine (CAS: 1346242-32-7) is a critical, highly lipophilic process impurity encountered during the synthesis of Rivastigmine, a widely prescribed acetylcholinesterase inhibitor used in the management of Alzheimer’s and Parkinson’s disease dementias.
Often designated as "Impurity-F" or the "Rivastigmine Ether Impurity" in process chemistry literature, this compound requires stringent monitoring to comply with ICH Q3A(R2) guidelines. This technical whitepaper dissects the physicochemical properties, mechanistic synthetic origins, and self-validating analytical methodologies required to isolate, characterize, and quantify this specific molecular entity.
Structural Identity and Chemical Profiling
The molecule features a stereospecific (S)-enantiomeric core inherited from its synthetic precursor, an N,N-dimethylamine functional group, and a highly electron-deficient 4-nitrophenoxy moiety. This unique structural triad dictates its solubility, ionization behavior, and chromatographic retention.
Table 1: Primary Chemical Identifiers
| Parameter | Description / Value |
| IUPAC Name | (1S)-N,N-dimethyl-1-[3-(4-nitrophenoxy)phenyl]ethanamine |
| CAS Registry Number | 1346242-32-7 |
| Molecular Formula | C₁₆H₁₈N₂O₃ |
| Molecular Weight | 286.33 g/mol |
| SMILES String | COC2=CC=C(C=C2)[O-])N(C)C |
Data corroborated by structural repositories including 1 [1].
Physicochemical Properties & Causality
Understanding the macroscopic properties of this impurity requires a microscopic analysis of its functional groups. The interplay between the basic amine and the lipophilic diaryl ether dictates its behavior in both synthetic reactors and analytical columns.
Table 2: Physicochemical Parameters
| Property | Value / Observation | Mechanistic Rationale |
| Physical State | Dark yellow to orange oil | The extended conjugation of the nitrophenyl ether system absorbs light in the blue/violet spectrum, reflecting yellow/orange. It remains an oil at standard temperature and pressure due to asymmetric packing preventing crystallization [2]. |
| pKa (Predicted) | ~8.5 – 9.0 | The tertiary N,N-dimethylamine group readily accepts a proton. This basicity is crucial for pH-dependent solubility and chromatographic mobile phase selection. |
| Solubility Profile | Insoluble in neutral H₂O; Soluble in DCM, DMF, ACN, and acidic H₂O | The bulky diphenyl ether core drives high lipophilicity (LogP). However, protonation of the amine in acidic media (pH < 5) creates a charged species, drastically increasing aqueous solubility. |
| Storage Conditions | 2–8°C (Refrigerator) | The nitro group and ether linkage are generally stable, but the tertiary amine is susceptible to N-oxidation over time if exposed to ambient heat and atmospheric oxygen [3]. |
Mechanistic Origin: Synthetic Pathway
In the industrial synthesis of Rivastigmine, the ether impurity emerges as a byproduct or intermediate via a Nucleophilic Aromatic Substitution (SNAr) reaction. As documented in process optimization studies by 2 [2], the reaction occurs between (S)-3-(1-(dimethylamino)ethyl)phenol and 1-fluoro-4-nitrobenzene.
The Causality of the Reaction Conditions:
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Base Selection (K₂CO₃): Potassium carbonate is utilized to deprotonate the phenolic hydroxyl group (pKa ~10). This converts the phenol into a highly nucleophilic phenoxide anion.
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Solvent Selection (DMF): Dimethylformamide is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, accelerating the nucleophilic attack.
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Electrophilic Activation: The strongly electron-withdrawing nitro (-NO₂) group at the para position of the fluorobenzene stabilizes the anionic Meisenheimer complex intermediate via resonance, drastically lowering the activation energy required for the displacement of the fluoride ion.
Fig 1: Nucleophilic aromatic substitution (SNAr) pathway forming the Rivastigmine ether impurity.
Self-Validating Analytical Protocol (HPLC-MS/MS)
To ensure API batches meet regulatory thresholds, a robust, self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is required. The following protocol is designed based on the physicochemical causality of the molecule.
Chromatographic Rationale
Because the impurity contains a basic tertiary amine, analyzing it at a neutral pH would lead to peak tailing due to secondary interactions with unendcapped silanols (Si-O⁻) on the stationary phase. By utilizing an acidic mobile phase (pH 4.5), the amine is fully protonated (>99.9% ionized), ensuring sharp, symmetrical peaks and excellent ionization efficiency in the MS source.
Step-by-Step Methodology
Step 1: Sample & Standard Preparation
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Prepare a Diluent of 50:50 Acetonitrile:Water.
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Standard Solution: Dissolve reference standard of the ether impurity (e.g., from 3 [3]) to a concentration of 1.0 µg/mL.
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API Sample Solution: Dissolve Rivastigmine API to a concentration of 1.0 mg/mL in the diluent.
Step 2: Chromatographic Conditions
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Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. (The hydrophobic C18 phase provides necessary retention for the lipophilic diphenyl ether core).
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Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Glacial Acetic Acid.
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Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
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Gradient Program: Start at 10% B. Ramp to 90% B over 20 minutes. Hold for 5 minutes. (The gradient ensures the polar API elutes early, while the highly lipophilic ether impurity is washed off later).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
Step 3: System Suitability Test (SST) - The Self-Validation Mechanism Before analyzing the API batch, inject a resolution mixture containing both Rivastigmine and the ether impurity.
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Acceptance Criteria 1: Chromatographic resolution (Rs) between API and Impurity must be > 2.0 (ensuring baseline separation).
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Acceptance Criteria 2: Signal-to-Noise (S/N) ratio of the impurity peak at 0.05% specification limit must be > 10 (ensuring reliable quantitation).
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Causality: If these criteria fail, the system locks, preventing the generation of false-negative purity data.
Step 4: MS/MS Detection
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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Target Mass: Monitor the protonated molecular ion [M+H]⁺ at m/z 287.14 .
Fig 2: Self-validating LC-MS/MS analytical workflow for quantifying the ether impurity.
References
- National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 72942022, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine." PubChem.
- Der Pharma Chemica. "Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate." Der Pharma Chemica Journal.
- SynThink Research Chemicals. "Rivastigmine Ether Impurity | 1346242-32-7 Reference Standard." SynThink Chemicals Catalog.
